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Compound of Interest

Compound Name: 2-Phenylpent-4-en-1-amine

cat. No.: B101972

Technical Guide: 2-Phenylpent-4-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties,
potential synthetic routes, and analytical methodologies for 2-Phenylpent-4-en-1-amine. Given

the specialized nature of this compound, this document also outlines general experimental
workflows for the characterization and evaluation of novel chemical entities of this class.

Core Chemical Properties

2-Phenylpent-4-en-1-amine is a chiral primary amine with potential applications in organic
synthesis and medicinal chemistry. Its core properties are summarized below.
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Property Value Citation(s)
IUPAC Name 2-phenyl-4-penten-1-amine [1]
CAS Number 17214-44-7 [1][2]
Molecular Formula C11HisN [2][3]
Molecular Weight 161.24 g/mol [2]
Monoisotopic Mass 161.12045 Da [3]
Physical Form Liquid [1]
Purity Typically 295% [1]
Storage Temperature 4°C [1]
1S/C11H15N/c1-2-6-11(9-
InChl 12)10-7-4-3-5-8-10/h2-5,7- [1][3]
8,11H,1,6,9,12H2
SMILES C=CCC(CN)C1=CC=CC=C1 [2][3]

Predicted XLogP

2.1

[3]

Safety and Handling

Comprehensive toxicological properties for 2-Phenylpent-4-en-1-amine have not been fully

investigated. Standard laboratory safety protocols should be strictly followed.

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2982703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982703/
https://www.researchgate.net/publication/5576602_Simple_protocol_for_NMR_analysis_of_the_enantiomeric_purity_of_chiral_primary_amines
https://www.researchgate.net/publication/5576602_Simple_protocol_for_NMR_analysis_of_the_enantiomeric_purity_of_chiral_primary_amines
https://pubs.acs.org/doi/abs/10.1021/jasms.0c00436
https://www.researchgate.net/publication/5576602_Simple_protocol_for_NMR_analysis_of_the_enantiomeric_purity_of_chiral_primary_amines
https://pubs.acs.org/doi/abs/10.1021/jasms.0c00436
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982703/
https://pubs.acs.org/doi/abs/10.1021/jasms.0c00436
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982703/
https://pubs.acs.org/doi/abs/10.1021/jasms.0c00436
https://www.researchgate.net/publication/5576602_Simple_protocol_for_NMR_analysis_of_the_enantiomeric_purity_of_chiral_primary_amines
https://pubs.acs.org/doi/abs/10.1021/jasms.0c00436
https://pubs.acs.org/doi/abs/10.1021/jasms.0c00436
https://www.benchchem.com/product/b101972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Hazard Class Statement Citation(s)
Skin Irritation H315: Causes skin irritation [2]
o H319: Causes serious eye
Eye Irritation S [2]
irritation

) H335: May cause respiratory
Respiratory ritation [2]

] P280: Wear protective
Precautions , (2]
gloves/eye protection.

P305+P351+P338: IF IN
Response (Eyes) ) ) [2]
EYES: Rinse cautiously...

) P332+P313: If skin irritation
Response (Skin) _ ) ) [2]
occurs: Get medical advice.

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for 2-Phenylpent-4-en-1-amine are not widely
published, it is known to be synthesized through the bond cleavage of an amine and a terminal
alkyne[2][4]. A plausible synthetic approach is illustrated below. As a chiral amine, the
determination of its enantiomeric purity is critical.

Plausible Synthetic Pathway

A potential synthesis could involve the reaction of a phenyl-containing intermediate with an allyl
group, followed by the introduction of the amine functionality. The diagram below outlines a
conceptual synthetic pathway.
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Phenylacetonitrile Allyl Bromide
1. NaH
4. Allylation
Intermediate Formation

2-Phenylpent-4-enenitrile

Reduction (e.g., LIAIH4)

Final Broduct

2-Phenylpent-4-en-1-amine

Click to download full resolution via product page

A plausible synthetic route to 2-Phenylpent-4-en-1-amine.

Experimental Protocol: Determination of Enantiomeric
Purity by *H NMR

Since 2-Phenylpent-4-en-1-amine can be used as a chiral catalyst, determining its
enantiomeric excess (ee) is crucial[4]. A general protocol for this analysis involves chiral
derivatization followed by *H NMR spectroscopy.

Objective: To determine the enantiomeric purity of a chiral primary amine sample.

Principle: The chiral amine is reacted with a chiral derivatizing agent (e.g., a combination of 2-
formylphenylboronic acid and enantiopure BINOL) to form a mixture of diastereomeric
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iminoboronate esters. The diastereomers will have distinct and well-resolved signals in the *H
NMR spectrum, allowing for their quantification by integration[2][5].

Materials:

e Chiral primary amine sample (e.g., 2-Phenylpent-4-en-1-amine)
e 2-Formylphenylboronic acid

« (S)-BINOL (or (R)-BINOL)

» Deuterated chloroform (CDCls)

¢ Anhydrous potassium carbonate (if starting from a salt)

 NMR tubes and spectrometer

Procedure:

e Preparation: Dry a 10 mL round-bottom flask in an oven at 200°C for at least 2 hours and
cool to room temperature.

» Reagent Addition:
o Add the chiral primary amine (~0.4 mmol) to the flask.
o Add 2-formylphenylboronic acid (~0.4 mmol) to the flask.
o Add (S)-BINOL (~0.44 mmol) to the flask[2].
» Solvation: Add 5 mL of CDCIs to the reaction vessel using a glass syringe[2].

e Reaction: Stir the mixture at room temperature. The formation of the diastereomeric
iminoboronate esters is typically rapid.

e NMR Analysis:

o Transfer the resulting solution to an NMR tube.
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o Acquire a *H NMR spectrum.

o Identify the well-resolved signals corresponding to the diastereomers (e.g., the imino
proton).

o Carefully integrate these distinct signals. The ratio of the integrals corresponds directly to
the ratio of the enantiomers in the original amine sample.

Biological Activity and Characterization Workflow

While 2-Phenylpent-4-en-1-amine has been noted for its use in ligand design, specific
biological activities or interactions with signaling pathways are not extensively documented in
publicly available literature[4]. Drug development professionals interested in this or similar
novel compounds would typically follow a structured workflow for characterization and

screening.

The following diagram illustrates a generalized workflow for advancing a novel chemical entity
from initial synthesis to biological evaluation.
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General workflow for novel compound characterization and screening.
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This workflow begins with the synthesis and rigorous structural confirmation of the compound.
Following characterization of its fundamental physicochemical properties, the compound enters
biological screening, often using high-throughput methods. If a compound shows promising
activity ("hit identification"), it undergoes more detailed studies to determine its potency and
mechanism of action, which can ultimately lead to its optimization as a drug candidate. This
systematic approach is essential for the successful development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration
of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

o 2. researchgate.net [researchgate.net]

e 3. pubs.acs.org [pubs.acs.org]

e 4. 2-Phenylpent-4-en-1-amine | 17214-44-7 | SAA21444 [biosynth.com]
e 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

» To cite this document: BenchChem. [2-Phenylpent-4-en-1-amine chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b101972#2-phenylpent-4-en-1-amine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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